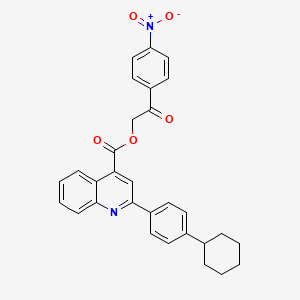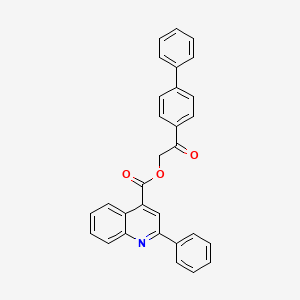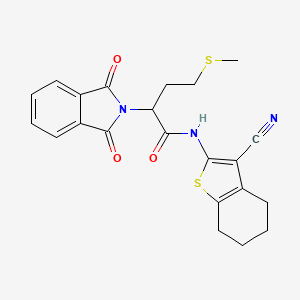![molecular formula C19H21F3N2O2S B10881069 1-(Benzylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10881069.png)
1-(Benzylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is used primarily in proteomics research and is not intended for diagnostic or therapeutic use.
- The compound features a piperazine ring substituted with a benzylsulfonyl group and a trifluoromethylbenzyl group.
1-(Benzylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine: .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction between and under appropriate conditions.
Industrial Production: While specific industrial production methods are not widely documented, researchers typically prepare it in the laboratory using established synthetic routes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents involved.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for more complex molecules due to its unique functional groups.
Biology: It may serve as a probe in biological studies or drug development.
Medicine: While not directly used in medicine, its derivatives could have potential therapeutic applications.
Industry: Its applications in industry are limited due to its specialized nature.
Mechanism of Action
- The exact mechanism of action is not well-documented. researchers investigate its interactions with specific molecular targets and pathways to understand its effects.
Comparison with Similar Compounds
Similar Compounds: Other piperazine derivatives with different substituents, such as and , exist. the combination of benzylsulfonyl and trifluoromethylbenzyl groups makes this compound unique.
Remember that this information is based on available data, and further research may provide additional insights
Properties
Molecular Formula |
C19H21F3N2O2S |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
1-benzylsulfonyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C19H21F3N2O2S/c20-19(21,22)18-9-5-4-8-17(18)14-23-10-12-24(13-11-23)27(25,26)15-16-6-2-1-3-7-16/h1-9H,10-15H2 |
InChI Key |
HLODVXDGVPDCTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[a]phenazine-9,10-dicarbonitrile](/img/structure/B10880990.png)


![4-[(4-ethoxyphenyl)amino]-2H-chromen-2-one](/img/structure/B10881016.png)

![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B10881027.png)
![Methyl 7-[4-(methoxycarbonyl)phenyl]-6-[(4-methylphenyl)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10881029.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(methylsulfonyl)piperazine](/img/structure/B10881039.png)

![2-(3,4-Dimethylphenyl)-2-oxoethyl 3-[(4-nitrophenyl)sulfanyl]propanoate](/img/structure/B10881045.png)
![Methyl 4-({[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10881046.png)


![7-benzyl-2-(4-chlorophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10881058.png)
